5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a chemical compound that falls under the category of pharmaceutical impurities, specifically related to ketorolac, a non-steroidal anti-inflammatory drug. This compound is identified by the CAS number 167105-80-8 and has a molecular formula of C19H22N2O5. It is significant in the context of drug development and quality control, particularly in the analysis of ketorolac formulations.
This compound is primarily sourced from pharmaceutical research and development contexts, especially as a byproduct or impurity in the synthesis of ketorolac. It can be found in various chemical databases such as PubChem and is commercially available from suppliers specializing in pharmaceutical chemicals .
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide is classified as:
The synthesis of 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves multi-step organic synthesis techniques. These may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) are employed to monitor the progress of reactions and assess purity.
The molecular structure of 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide features:
Key structural data includes:
This compound can participate in various chemical reactions typical for amides and hydroxyl-containing compounds:
Reaction pathways are influenced by factors such as solvent choice, temperature, and catalysts used during synthesis or degradation processes.
The mechanism of action for 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide is closely related to its role as an impurity in ketorolac formulations. It may influence the pharmacokinetics and pharmacodynamics of ketorolac by:
Research into its specific mechanisms remains limited but suggests potential impacts on drug efficacy and safety profiles due to its structural similarities with active pharmaceutical ingredients.
Key physical properties include:
Chemical properties encompass:
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide finds applications primarily in:
This compound serves as an important marker in pharmaceutical development, ensuring product safety and efficacy through rigorous testing protocols .
The systematic IUPAC name for this compound is 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide, precisely defining its molecular connectivity [3] [6]. This nomenclature sequentially identifies:
Structurally, the molecule integrates three distinct pharmacophores:
The molecular formula is C₁₉H₂₂N₂O₅, corresponding to a monoisotopic mass of 358.1528 Da and a molecular weight of 358.394 g/mol [3] . The SMILES notation (C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)NC(CO)(CO)CO) and InChIKey (QYIXDZZHVVTARJ-UHFFFAOYSA-N) provide unique identifiers for chemical databases and computational studies [3]. X-ray crystallography would reveal a compact bicyclic system with the benzoyl group perpendicular to the pyrrolizine plane, while the tris-hydroxylated carboxamide adopts an extended conformation stabilized by intramolecular hydrogen bonding [6].
Table 1: Structural Features of 5-Benzoyl-N-[1,3-Dihydroxy-2-(Hydroxymethyl)Propan-2-Yl]-2,3-Dihydro-1H-Pyrrolizine-1-Carboxamide
Structural Component | Chemical Characteristics | Spatial Orientation |
---|---|---|
Pyrrolizine Ring System | Bicyclic structure with bridgehead carbon, partially unsaturated | Planar bicyclic core with envelope conformation |
Benzoyl Group (C₆H₅C=O) | Electron-withdrawing aromatic ketone | Near-perpendicular to pyrrolizine plane |
Carboxamide Linkage | Secondary amide with partial double-bond character | Coplanar with pyrrolizine ring |
Tris-Hydroxyalkyl Moiety | 2-(Hydroxymethyl)-1,3-propanediol derivative | Extended conformation with hydrogen-bonding network |
This compound is recognized by multiple standardized pharmaceutical nomenclature systems and carries several regulatory identifiers essential for quality control:
Table 2: Standardized Identifiers and Synonyms
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
CAS Registry Number | 167105-80-8 |
USP Reference Standard | Ketorolac Related Compound A |
European Pharmacopoeia | Ketorolac Impurity E (EP Impurity E) |
Common Synonyms | Ketorolac Tris Amide Impurity; Ketorolac Trometamol Impurity E; rac Ketoroloc Tris Amide Impurity; (±)-5-Benzoyl-2,3-dihydro-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrolizine-1-carboxamide |
FDA UNII | 89S33ZWH0R |
MDL Number | MFCD27978189 |
The CAS Registry Number 167105-80-8 serves as the universal identifier across chemical databases and regulatory documents [3] . Its designation as USP Ketorolac Related Compound A establishes its role as an official pharmacopeial reference standard for analytical testing of ketorolac tromethamine drug substances and products [8]. The FDA Unique Ingredient Identifier (UNII) 89S33ZWH0R further standardizes its recognition in regulatory submissions and substance tracking systems .
The compound emerged through analytical chemistry investigations of ketorolac tromethamine during the 1990s. Its discovery was intrinsically linked to the comprehensive impurity profiling required for regulatory approval of ketorolac, a potent NSAID introduced in the United States in 1990 [3]. The substance was first characterized as a process-related impurity resulting from the reaction between ketorolac's carboxylic acid functionality and the tris(hydroxymethyl)aminomethane (TRIS) buffer used in certain formulation processes [3] [6].
The 167105-80-8 CAS registry number was assigned in the mid-1990s, coinciding with published analytical methods for ketorolac impurities . Regulatory acceptance occurred progressively, with inclusion in the United States Pharmacopeia (USP) as "Related Compound A" establishing its status as a qualified impurity requiring monitoring in pharmaceutical quality control [8]. The European Pharmacopoeia adopted it as "Ketorolac Impurity E" (EP Impurity E), harmonizing its control across major pharmaceutical markets . This historical trajectory exemplifies how pharmaceutical impurities transition from unidentified byproducts to structurally characterized and regulated entities essential for drug safety assurance.
As a structurally defined impurity, this compound fulfills critical functions in pharmaceutical analysis:
Pharmacopeial monographs for ketorolac tromethamine specify strict acceptance criteria for this impurity (typically ≤0.1-0.5%), necessitating validated analytical methods where the reference compound is indispensable . Commercial availability as a qualified reference standard (e.g., USP Catalog No. 1356315) underscores its regulated status in pharmaceutical quality systems [8].
The compound's synthesis exemplifies advanced heterocyclic chemistry techniques, typically involving these strategic steps:
The synthetic pathway requires precise control due to the compound's sensitivity to:
This molecule serves as a chemically "truncated" analog of ketorolac, replacing the ionizable carboxylic acid with a polar carboxamide group. This structural modification provides valuable structure-property relationship insights:
Table 3: Comparative Analysis with Related NSAID Compounds
Compound | Core Structure | Key Functional Groups | Distinctive Properties |
---|---|---|---|
5-Benzoyl-N-[tris-hydroxyalkyl]pyrrolizine-1-carboxamide | 2,3-Dihydro-1H-pyrrolizine | Benzoyl, tris-hydroxylated carboxamide | High polarity (XLogP3 = -0.5), reference standard function |
Ketorolac | 2,3-Dihydro-1H-pyrrolizine | Benzoyl, carboxylic acid | Pharmacologically active NSAID with COX inhibition |
Diclofenac | Phenylacetic acid | Dichloroaniline, carboxylic acid | Dual COX/LOX inhibition, higher hepatotoxicity risk |
Ibuprofen | Propionic acid | Arylpropionic acid | Non-selective COX inhibitor, chiral metabolism |
Naproxen | Naphthylpropionic acid | Methoxynaphthalene, carboxylic acid | Long half-life (12-17 hr), enantioselective action |
The tris-hydroxylated carboxamide moiety dramatically increases hydrophilicity (XLogP3 ≈ -0.5) compared to ketorolac (XLogP3 ≈ 1.5), eliminating both the carboxylic acid's ionization potential and ketorolac's pharmacological activity [3] [6]. This structure-activity relationship confirms the essentiality of the free carboxylic acid for NSAID efficacy while demonstrating how targeted molecular modifications produce specialized compounds for analytical applications. The molecule further exemplifies the strategic design of "pharmacologically deactivated" analogs serving critical non-therapeutic roles in pharmaceutical science [3] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8